N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Description
N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopentyloxy group attached to a pyridine ring, a methyl group attached to a cyclopropane ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(8-9-15)21(18,19)17-11-12-6-7-14(16-10-12)20-13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNEXPMMYMXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NCC2=CN=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyloxy-pyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the methylcyclopropane and sulfonamide groups. Common synthetic routes include:
Cyclopentyloxy-pyridine Synthesis: This step involves the reaction of pyridine with cyclopentanol under acidic conditions to form the cyclopentyloxy-pyridine intermediate.
Methylcyclopropane Introduction: The intermediate is then reacted with a methylcyclopropane derivative in the presence of a suitable catalyst, such as palladium, to form the desired product.
Sulfonamide Formation: Finally, the compound is treated with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide
- N-[(6-methoxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Uniqueness
N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
